REACTION_SMILES
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[CH2:48]1[O:49][CH2:50][CH2:51][CH2:52]1.[CH3:4][O-:5].[CH3:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[CH3:60][CH2:61][O:62][C:63]([CH3:64])=[O:65].[CH3:7][OH:8].[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([CH2:16][c:17]2[cH:18][cH:19][c:20]3[c:21]([n:22](-[c:25]4[cH:26][c:27]([O:34][CH:35]([CH3:36])[c:37]5[c:38]([C:43]([F:44])([F:45])[F:46])[cH:39][cH:40][cH:41][cH:42]5)[c:28]([C:30]([O:31][CH3:32])=[O:33])[s:29]4)[cH:23][n:24]3)[cH:47]2)[CH2:14][CH2:15]1.[CH:1](=[O:2])[NH2:3].[Na+:6].[OH2:66]>>[C:1](=[O:2])([NH2:3])[c:28]1[c:27]([O:34][CH:35]([CH3:36])[c:37]2[c:38]([C:43]([F:44])([F:45])[F:46])[cH:39][cH:40][cH:41][cH:42]2)[cH:26][c:25](-[n:22]2[c:21]3[c:20]([cH:19][cH:18][c:17]([CH2:16][N:13]4[CH2:12][CH2:11][N:10]([CH3:9])[CH2:15][CH2:14]4)[cH:47]3)[n:24][cH:23]2)[s:29]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
COC(=O)c1sc(-n2cnc3ccc(CN4CCN(C)CC4)cc32)cc1OC(C)c1ccccc1C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1cc(-n2cnc3ccc(CN4CCN(C)CC4)cc32)sc1C(N)=O)c1ccccc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:48]1[O:49][CH2:50][CH2:51][CH2:52]1.[CH3:4][O-:5].[CH3:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[CH3:60][CH2:61][O:62][C:63]([CH3:64])=[O:65].[CH3:7][OH:8].[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([CH2:16][c:17]2[cH:18][cH:19][c:20]3[c:21]([n:22](-[c:25]4[cH:26][c:27]([O:34][CH:35]([CH3:36])[c:37]5[c:38]([C:43]([F:44])([F:45])[F:46])[cH:39][cH:40][cH:41][cH:42]5)[c:28]([C:30]([O:31][CH3:32])=[O:33])[s:29]4)[cH:23][n:24]3)[cH:47]2)[CH2:14][CH2:15]1.[CH:1](=[O:2])[NH2:3].[Na+:6].[OH2:66]>>[C:1](=[O:2])([NH2:3])[c:28]1[c:27]([O:34][CH:35]([CH3:36])[c:37]2[c:38]([C:43]([F:44])([F:45])[F:46])[cH:39][cH:40][cH:41][cH:42]2)[cH:26][c:25](-[n:22]2[c:21]3[c:20]([cH:19][cH:18][c:17]([CH2:16][N:13]4[CH2:12][CH2:11][N:10]([CH3:9])[CH2:15][CH2:14]4)[cH:47]3)[n:24][cH:23]2)[s:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1sc(-n2cnc3ccc(CN4CCN(C)CC4)cc32)cc1OC(C)c1ccccc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1cc(-n2cnc3ccc(CN4CCN(C)CC4)cc32)sc1C(N)=O)c1ccccc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |